molecular formula C18H15N4O6P B14426195 Phenyl N,N'-bis(4-nitrophenyl)phosphorodiamidate CAS No. 81018-41-9

Phenyl N,N'-bis(4-nitrophenyl)phosphorodiamidate

Cat. No.: B14426195
CAS No.: 81018-41-9
M. Wt: 414.3 g/mol
InChI Key: YWKFCRFEHHCIRW-UHFFFAOYSA-N
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Description

Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group bonded to a phenyl ring and two 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate typically involves the reaction of phenyl phosphorodichloridate with 4-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The nitro groups play a crucial role in these interactions, as they can undergo redox reactions that alter the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) phosphate
  • 4-Nitrophenyl phenyl sulfide
  • 4-Nitrophenol

Uniqueness

Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is unique due to its specific combination of a phosphorodiamidate group with nitrophenyl substituents. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds.

Properties

CAS No.

81018-41-9

Molecular Formula

C18H15N4O6P

Molecular Weight

414.3 g/mol

IUPAC Name

4-nitro-N-[(4-nitroanilino)-phenoxyphosphoryl]aniline

InChI

InChI=1S/C18H15N4O6P/c23-21(24)16-10-6-14(7-11-16)19-29(27,28-18-4-2-1-3-5-18)20-15-8-12-17(13-9-15)22(25)26/h1-13H,(H2,19,20,27)

InChI Key

YWKFCRFEHHCIRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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